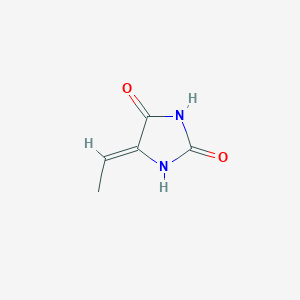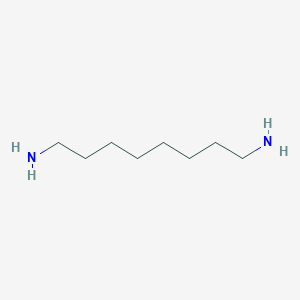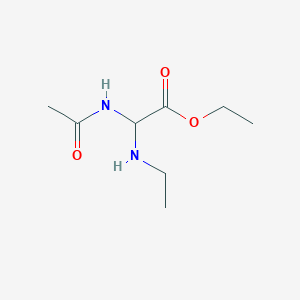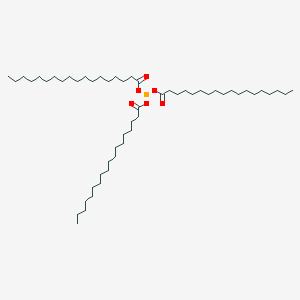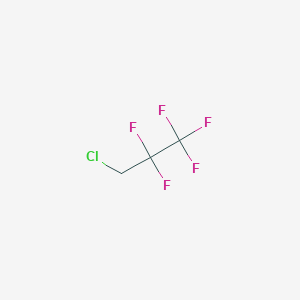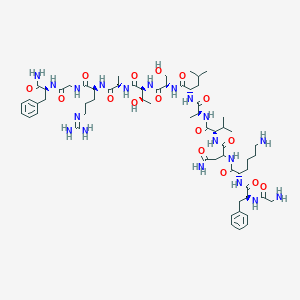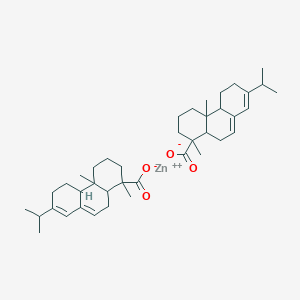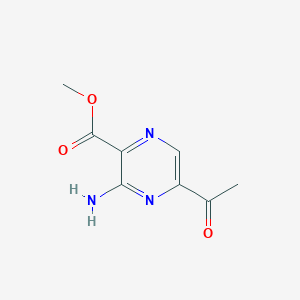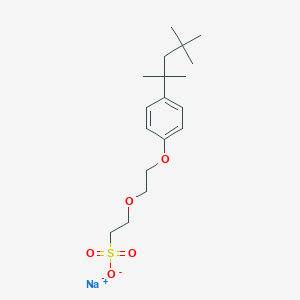
Sodium octylphenoxyethoxyethyl sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium octylphenoxyethoxyethyl sulfonate (SOPES) is a surfactant that is commonly used in scientific research. It is a non-ionic detergent that can be used to solubilize membrane proteins and lipids. SOPES is also used in a variety of other applications, including as a wetting agent, emulsifier, and dispersant. In
Mécanisme D'action
Sodium octylphenoxyethoxyethyl sulfonate works by disrupting the hydrophobic interactions between membrane proteins and lipids, allowing the proteins to be solubilized in aqueous solutions. It does this by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head interacts with the aqueous environment. This disrupts the hydrophobic interactions between the lipids and proteins, allowing the proteins to be solubilized.
Effets Biochimiques Et Physiologiques
Sodium octylphenoxyethoxyethyl sulfonate has been shown to have minimal effects on the biochemical and physiological properties of solubilized proteins. It does not affect the activity or stability of most proteins, and does not induce significant conformational changes. However, it is important to note that the effects of Sodium octylphenoxyethoxyethyl sulfonate may vary depending on the specific protein being studied.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium octylphenoxyethoxyethyl sulfonate has several advantages for use in lab experiments. It is a non-ionic detergent, which means it does not carry a charge and is less likely to interfere with protein function. It is also relatively mild, which means it can be used at low concentrations without causing significant damage to proteins. However, Sodium octylphenoxyethoxyethyl sulfonate does have some limitations. It is not effective for solubilizing all types of membrane proteins, and its effectiveness can vary depending on the specific protein being studied.
Orientations Futures
There are several future directions for Sodium octylphenoxyethoxyethyl sulfonate research. One area of interest is the development of new and improved surfactants for the solubilization of membrane proteins. Another area of interest is the use of Sodium octylphenoxyethoxyethyl sulfonate in the development of new drug delivery systems. Sodium octylphenoxyethoxyethyl sulfonate has also been shown to have antimicrobial properties, which could be explored further in the development of new antimicrobial agents. Finally, the use of Sodium octylphenoxyethoxyethyl sulfonate in environmental applications, such as the remediation of contaminated soils and water, is an area of active research.
In conclusion, Sodium octylphenoxyethoxyethyl sulfonate is a useful non-ionic detergent that is commonly used in scientific research. It has several advantages, including its mild nature and ability to solubilize membrane proteins. However, its effectiveness can vary depending on the specific protein being studied. Future research directions for Sodium octylphenoxyethoxyethyl sulfonate include the development of new surfactants, drug delivery systems, antimicrobial agents, and environmental applications.
Méthodes De Synthèse
Sodium octylphenoxyethoxyethyl sulfonate is synthesized through the reaction of octylphenol ethoxylate with sodium ethyl sulfonate. The reaction is typically carried out in a solvent such as water or ethanol. The resulting product is a clear, colorless liquid that is soluble in water.
Applications De Recherche Scientifique
Sodium octylphenoxyethoxyethyl sulfonate is commonly used in scientific research as a non-ionic detergent for the solubilization of membrane proteins and lipids. It is also used as a wetting agent, emulsifier, and dispersant in a variety of other applications. Sodium octylphenoxyethoxyethyl sulfonate is particularly useful in the study of membrane proteins, which are notoriously difficult to solubilize due to their hydrophobic nature.
Propriétés
Numéro CAS |
3013-94-3 |
|---|---|
Nom du produit |
Sodium octylphenoxyethoxyethyl sulfonate |
Formule moléculaire |
C18H29NaO5S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
sodium;2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanesulfonate |
InChI |
InChI=1S/C18H30O5S.Na/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)23-11-10-22-12-13-24(19,20)21;/h6-9H,10-14H2,1-5H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
XBMBHKZYEXQONC-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCS(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
3013-94-3 |
Synonymes |
Triton X-200 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



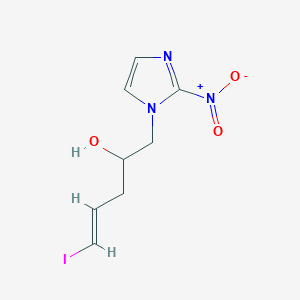
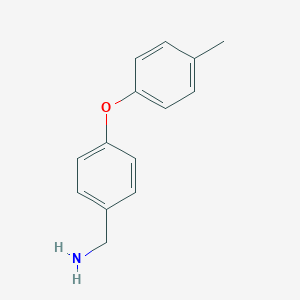
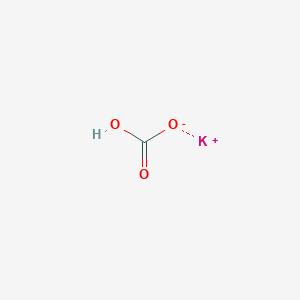
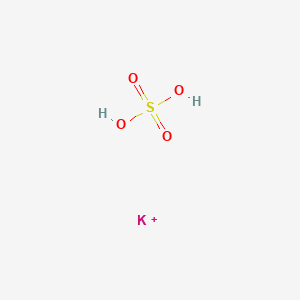
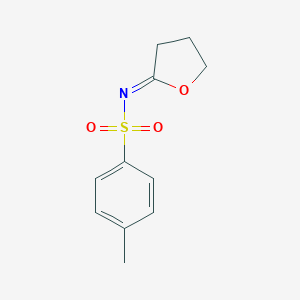
![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)
